1-アミノ-2-(4-(ベンジルオキシ)フェニル)プロパン-2-オール

概要

説明

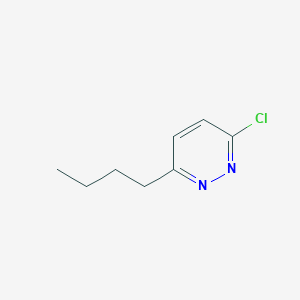

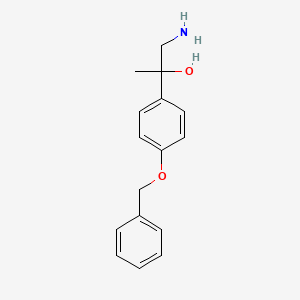

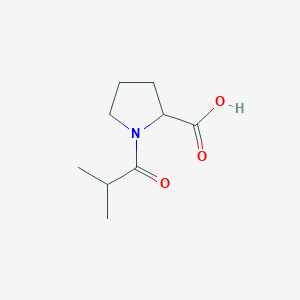

The compound 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is a chemical that belongs to a class of organic compounds known for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of an aryloxy group and an amino propanol moiety. These structural features are often seen in molecules with biological activity, such as beta-adrenergic blocking agents .

Synthesis Analysis

The synthesis of related compounds, particularly beta-adrenergic blocking agents, involves the introduction of heterocyclic moieties either on the aryl group or amidic group. The synthesis process described in the first paper indicates that these compounds can be synthesized with varying degrees of potency compared to known beta-blockers like propranolol. The synthesis typically involves multiple steps, including the condensation reactions, which are key to forming the desired molecular framework.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol has been analyzed using X-ray diffraction analysis, as mentioned in the second paper . The crystal structures of these compounds reveal details about their conformation in different environments, which is crucial for understanding their interaction with biological targets. The paper discusses the conformations of the amine fragments and the crystal packing, which is dominated by hydrogen-bonded chains or rings, depending on the specific compound .

Chemical Reactions Analysis

The chemical reactions involving compounds with an aryloxy and amino propanol structure can lead to the formation of various derivatives with potential biological activities. For instance, the third paper describes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines to produce aminomethoxy derivatives. These reactions are typically carried out under controlled conditions to yield products with the desired structural features and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol are influenced by their molecular structure. The presence of functional groups such as the aryloxy group and the amino group can affect properties like solubility, melting point, and reactivity. The synthesized compounds are often characterized using techniques such as IR, 1H, and 13C NMR spectroscopy to confirm their structure . Additionally, these compounds are evaluated for their antimicrobial properties, indicating their potential use as antiseptics .

科学的研究の応用

以下は、「1-アミノ-2-(4-(ベンジルオキシ)フェニル)プロパン-2-オール」の科学研究における応用に関する包括的な分析であり、さまざまな分野における独自の応用に焦点を当てています。

抗がん活性

この化合物は、がん治療における可能性について研究されています。 A549がん細胞株に対して強力な抗増殖効果を示し、がん細胞のアポトーシスを誘導しました .

合成とキャラクタリゼーション

この化合物を合成するための新しい方法が開発され、収率が向上し、精製が容易になりました。 これらの方法は、新しい化学物質の創出に応用できます .

医薬品中間体

この化合物は、さまざまな医薬品、特に抗がん特性を持つ可能性のある医薬品の合成における中間体として役立ちます .

抗酸化作用と抗菌作用

研究によると、この化合物の誘導体は、抗酸化作用と抗菌作用を持つ可能性があり、新しい薬剤の開発に役立ちます .

化学合成

これは、ニトロシル硫酸中の複素環式アミンによるヘタリル-アゾフェノール染料の調製など、化学合成プロセスで使用されます .

結晶構造解析

この化合物は、結晶学において、分子構造とホルミック変位パラメータを研究するために使用されており、化学的相互作用を理解するために不可欠です .

エナンチオ選択的合成

これは、エナンチオ選択的合成において役割を果たし、特定のキラル特性を持つ化合物を生成するために重要です .

有機化学反応

この化合物のベンジルオキシ基は、ベンジル位での反応にとって重要であり、有機合成における重要な反応です .

In Silico Design, Synthesis and Anticancer Activity of 3′-(4 … - SSRN Synthesis and characterization of new benzyl‐protected 2‐iodo‐4 … 4-(Benzyloxy)phenol 98 103-16-2 - MilliporeSigma 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol | 305448-20-8 - MilliporeSigma Synthesis, structural analysis, in vitro antioxidant, antimicrobial … Qin-Juan Xu* Crystal structure of N-(5-(2-(benzyl(1- (4-methoxyphenyl … Enantioselective Aminomethylation of 1-(Benzyloxy)propan-2 … - Springer Reactions at the benzylic position (video) | Khan Academy

特性

IUPAC Name |

1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLFEEFBKRFPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567316 | |

| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305448-20-8 | |

| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)